Cas no 1567667-05-3 (Benzoic acid, 5-(hydroxymethyl)-2-(trifluoromethyl)-, methyl ester)

Benzoic acid, 5-(hydroxymethyl)-2-(trifluoromethyl)-, methyl ester Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid, 5-(hydroxymethyl)-2-(trifluoromethyl)-, methyl ester
- Benzoic acid, 5-(hydroxymethyl)-2-(trifluoromethyl)-, methyl ester(WS201712)
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- MDL: MFCD31641283
- Inchi: 1S/C10H9F3O3/c1-16-9(15)7-4-6(5-14)2-3-8(7)10(11,12)13/h2-4,14H,5H2,1H3
- InChI Key: SAMFHIZBXDPRRR-UHFFFAOYSA-N
- SMILES: C(OC)(=O)C1=CC(CO)=CC=C1C(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
Benzoic acid, 5-(hydroxymethyl)-2-(trifluoromethyl)-, methyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D773235-250mg |
Benzoic acid, 5-(hydroxymethyl)-2-(trifluoromethyl)-, methyl ester |
1567667-05-3 | 90% | 250mg |
$200 | 2024-06-06 | |
eNovation Chemicals LLC | D773235-100mg |
Benzoic acid, 5-(hydroxymethyl)-2-(trifluoromethyl)-, methyl ester |
1567667-05-3 | 90% | 100mg |
$155 | 2024-06-06 | |
eNovation Chemicals LLC | D773235-1g |
Benzoic acid, 5-(hydroxymethyl)-2-(trifluoromethyl)-, methyl ester |
1567667-05-3 | 90% | 1g |
$370 | 2024-06-06 | |
Aaron | AR019FL7-100mg |
Benzoic acid, 5-(hydroxymethyl)-2-(trifluoromethyl)-, methyl ester |
1567667-05-3 | 95% | 100mg |
$105.00 | 2023-12-15 | |
Aaron | AR019FL7-250mg |
Benzoic acid, 5-(hydroxymethyl)-2-(trifluoromethyl)-, methyl ester |
1567667-05-3 | 95% | 250mg |
$178.00 | 2023-12-15 | |
Aaron | AR019FL7-500mg |
Benzoic acid, 5-(hydroxymethyl)-2-(trifluoromethyl)-, methyl ester |
1567667-05-3 | 95% | 500mg |
$252.00 | 2023-12-15 | |
A2B Chem LLC | AV18623-1mg |
Benzoic acid, 5-(hydroxymethyl)-2-(trifluoromethyl)-, methyl ester |
1567667-05-3 | 95 | 1mg |
$73.00 | 2024-04-20 | |
A2B Chem LLC | AV18623-1g |
Benzoic acid, 5-(hydroxymethyl)-2-(trifluoromethyl)-, methyl ester |
1567667-05-3 | 95% | 1g |
$360.00 | 2024-04-20 | |
1PlusChem | 1P019FCV-100mg |
Benzoic acid, 5-(hydroxymethyl)-2-(trifluoromethyl)-, methyl ester |
1567667-05-3 | 95% | 100mg |
$106.00 | 2024-06-20 | |
1PlusChem | 1P019FCV-1g |
Benzoic acid, 5-(hydroxymethyl)-2-(trifluoromethyl)-, methyl ester |
1567667-05-3 | 95% | 1g |
$320.00 | 2024-06-20 |
Benzoic acid, 5-(hydroxymethyl)-2-(trifluoromethyl)-, methyl ester Related Literature
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
Additional information on Benzoic acid, 5-(hydroxymethyl)-2-(trifluoromethyl)-, methyl ester
Benzoic acid, 5-(hydroxymethyl)-2-(trifluoromethyl)-, methyl ester (CAS No. 1567667-05-3): A Comprehensive Overview
Benzoic acid, 5-(hydroxymethyl)-2-(trifluoromethyl)-, methyl ester, identified by the CAS number 1567667-05-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of substituted benzoic acids, characterized by its unique structural features that include a hydroxymethyl group at the 5-position and a trifluoromethyl group at the 2-position. The methyl ester functionality further enhances its versatility, making it a valuable intermediate in synthetic chemistry and drug development.
The< strong>5-(hydroxymethyl) moiety introduces a hydroxyl group, which can participate in various chemical reactions such as esterification, etherification, and oxidation, thereby enabling diverse synthetic pathways. Concurrently, the 2-(trifluoromethyl) group imparts electron-withdrawing properties, influencing the compound's reactivity and electronic structure. This combination of functional groups makes Benzoic acid, 5-(hydroxymethyl)-2-(trifluoromethyl)-, methyl ester a versatile building block for the synthesis of more complex molecules.
In recent years, there has been growing interest in the pharmacological properties of substituted benzoic acids due to their potential applications in medicinal chemistry. The structural features of Benzoic acid, 5-(hydroxymethyl)-2-(trifluoromethyl)-, methyl ester have been explored for their potential biological activities. Studies have indicated that this compound may exhibit inhibitory effects on various enzymatic pathways and can serve as a precursor for the development of novel therapeutic agents. The< strong>trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity in drug candidates.
The< strong>methyl ester functionality of this compound allows for easy hydrolysis under basic or acidic conditions, converting it into the corresponding carboxylic acid derivative. This property is particularly useful in synthetic chemistry, where it enables the selective modification of specific functional groups while preserving others. Such flexibility is crucial in drug development pipelines, where precise control over molecular structure is essential for achieving desired pharmacological outcomes.
Recent advancements in computational chemistry have further highlighted the significance of< strong>Benzoic acid, 5-(hydroxymethyl)-2-(trifluoromethyl)-, methyl ester as a key intermediate. Molecular modeling studies have demonstrated its potential as a scaffold for designing molecules with enhanced binding affinity to target proteins. These studies have provided valuable insights into the structural requirements for effective drug candidates and have guided the optimization of lead compounds.
The synthesis of< strong>Benzoic acid, 5-(hydroxymethyl)-2-(trifluoromethyl)-, methyl ester involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include Friedel-Crafts acylation followed by reduction and subsequent functional group transformations. The use of advanced catalytic systems has improved the efficiency of these reactions, making it more feasible to produce this compound on an industrial scale.
In addition to its pharmaceutical applications, this compound has shown promise in materials science. The unique electronic properties conferred by the< strong>trifluoromethyl group make it a suitable candidate for developing advanced materials with tailored optical and electronic characteristics. Research is ongoing to explore its potential use in organic electronics and photovoltaic devices.
The growing demand for< strong>Benzoic acid, 5-(hydroxymethyl)-2-(trifluoromethyl)-, methyl ester has prompted several chemical manufacturers to invest in its large-scale production. These efforts are supported by advancements in green chemistry principles, which aim to minimize waste and energy consumption during synthesis. Such initiatives align with global trends toward sustainable chemical manufacturing practices.
Evaluation of< strong>Benzoic acid, 5-(hydroxymethyl)-2-(trifluoromethyl)-, methyl ester's stability under various conditions is crucial for its practical application. Storage studies have shown that it remains stable when kept in an inert atmosphere at controlled temperatures. This stability is essential for maintaining its integrity during transport and use in research and industrial settings.
The safety profile of this compound has been thoroughly assessed through toxicological studies. Preliminary results indicate that it exhibits low toxicity at typical exposure levels commonly encountered during laboratory work. However, as with any chemical substance, proper handling procedures should be followed to ensure safe usage.
The future prospects for< strong>Benzoic acid, 5-(hydroxymethyl)-2-(trifluoromethyl)-, methyl ester are promising given its diverse applications across multiple industries。 Continued research efforts are expected to uncover new uses and refine existing synthetic methods, further solidifying its importance as a key chemical intermediate。
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